molecular formula C13H6Cl3NOS B12692667 4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole CAS No. 85391-68-0

4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole

Cat. No.: B12692667
CAS No.: 85391-68-0
M. Wt: 330.6 g/mol
InChI Key: CZKFUVLVALZBLH-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole is a chemical compound with the molecular formula C13H6Cl3NOS. It is a derivative of benzothiazole, a heterocyclic compound known for its wide range of biological activities and medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole typically involves the condensation of 4-chlorobenzothiazole with 3,5-dichlorophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzothiazole derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(3,5-dichlorophenoxy)benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple bacterial enzymes makes it a promising candidate for the development of new antimicrobial agents .

Properties

CAS No.

85391-68-0

Molecular Formula

C13H6Cl3NOS

Molecular Weight

330.6 g/mol

IUPAC Name

4-chloro-2-(3,5-dichlorophenoxy)-1,3-benzothiazole

InChI

InChI=1S/C13H6Cl3NOS/c14-7-4-8(15)6-9(5-7)18-13-17-12-10(16)2-1-3-11(12)19-13/h1-6H

InChI Key

CZKFUVLVALZBLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)OC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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